molecular formula C28H46O4 B584948 Diisodecyl Phthalate-d4 CAS No. 1346604-79-2

Diisodecyl Phthalate-d4

Cat. No.: B584948
CAS No.: 1346604-79-2
M. Wt: 450.696
InChI Key: ZVFDTKUVRCTHQE-OLNJRPQYSA-N
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Description

Diisodecyl Phthalate-d4 is a deuterated form of Diisodecyl Phthalate, a high-molecular-weight phthalate primarily used as a plasticizer in various plastic products. The deuterated version is often used in scientific research to trace and study the behavior of the non-deuterated compound in different environments. Diisodecyl Phthalate is known for its flexibility and durability, making it a common additive in the production of flexible plastics .

Biochemical Analysis

Biochemical Properties

Diisodecyl Phthalate-d4 plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with various enzymes. Upon entering the biological system, this compound is rapidly metabolized by enzymes such as esterases and cytochrome P450 monooxygenases. These enzymes catalyze the hydrolysis and oxidation of this compound, leading to the formation of metabolites like mono-isodecyl-phthalate, mono-hydroxy-isodecyl-phthalate, and mono-carboxy-isononyl-phthalate . These interactions highlight the compound’s role in biochemical pathways involving detoxification and excretion.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can disrupt endocrine signaling by mimicking or inhibiting the action of natural hormones. This disruption can lead to altered gene expression profiles, particularly in genes involved in hormone regulation and metabolic processes . Additionally, this compound has been observed to affect cellular metabolism by interfering with mitochondrial function, leading to changes in energy production and oxidative stress levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to hormone receptors, such as estrogen receptors, and either activate or inhibit their signaling pathways. This binding can result in changes in gene expression and subsequent alterations in cellular function . Furthermore, this compound can inhibit the activity of certain enzymes, such as cytochrome P450 monooxygenases, leading to altered metabolic pathways and the accumulation of specific metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of various metabolites . Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular function without significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, reproductive toxicity, and endocrine disruption . Threshold effects have been observed, where certain doses lead to pronounced adverse effects, highlighting the importance of dose-dependent studies in understanding the compound’s toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by enzymes such as esterases and cytochrome P450 monooxygenases, leading to the formation of metabolites like mono-isodecyl-phthalate, mono-hydroxy-isodecyl-phthalate, and mono-carboxy-isononyl-phthalate . These metabolites are further conjugated with glucuronic acid or sulfate and excreted via urine and feces. The metabolic pathways of this compound highlight its role in the body’s detoxification processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to accumulate in adipose tissue, where it can persist for extended periods. Additionally, this compound can be transported to the liver, where it undergoes metabolism and subsequent excretion.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . In these compartments, this compound can interact with enzymes and other biomolecules, leading to changes in cellular function and metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisodecyl Phthalate-d4 is synthesized through the esterification of phthalic acid with isomeric decyl alcohols, where the hydrogen atoms are replaced with deuterium. The reaction typically involves heating phthalic anhydride with isodecyl alcohols in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated in large reactors. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Diisodecyl Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diisodecyl Phthalate-d4 is extensively used in scientific research due to its deuterated nature, which allows for precise tracking and analysis. Some applications include:

Comparison with Similar Compounds

Uniqueness: Diisodecyl Phthalate-d4 is unique due to its deuterated nature, which makes it particularly valuable in research settings for tracing and quantifying phthalate exposure. Its metabolic profile and interaction with biological systems also distinguish it from other similar compounds .

Properties

IUPAC Name

bis(8-methylnonyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFDTKUVRCTHQE-OLNJRPQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747688
Record name Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-79-2
Record name Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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